Cas no 1251633-37-0 (4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine)

4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine
- 4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
- F5736-0197
- 1251633-37-0
- 4-methyl-6-morpholin-4-yl-5-nitro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
- AKOS024255433
- SR-01000924494
- VU0519338-1
- SR-01000924494-1
- 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine
-
- インチ: 1S/C14H21N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h11H,2-9H2,1H3,(H,15,16,17)
- InChIKey: AZZYISXSKXDPAD-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CNC1=NC(C)=C(C(=N1)N1CCOCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 323.159
- どういたいしつりょう: 323.159
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5736-0197-15mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-20mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-30mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-25mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-2μmol |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-5μmol |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-3mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-20μmol |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-100mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5736-0197-75mg |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine |
1251633-37-0 | 75mg |
$208.0 | 2023-09-09 |
4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amineに関する追加情報
Introduction to 4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine (CAS No. 1251633-37-0)
4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine, identified by its CAS number 1251633-37-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring system that is widely recognized for its biological activity and utility in drug development. The structural features of this molecule, including its nitro group, morpholine substituent, and oxolane moiety, contribute to its unique chemical properties and potential therapeutic applications.
The significance of 4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine lies in its potential role as a key intermediate in the synthesis of novel pharmaceutical agents. Pyrimidine derivatives have long been a cornerstone in the development of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of the nitro group in this compound suggests possible bioactivity through redox reactions, while the morpholine ring enhances solubility and metabolic stability, making it an attractive candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies have indicated that 4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, preliminary virtual screening studies suggest that it could interact with kinases and other enzymes involved in cell proliferation and survival, making it a promising candidate for anticancer therapy.
The morpholine substituent in the molecule not only contributes to its pharmacokinetic profile but also opens avenues for structural modifications aimed at optimizing bioavailability and target specificity. The oxolane ring, a five-membered heterocycle containing an oxygen atom, introduces additional conformational flexibility, which can be exploited to fine-tune the compound's interactions with biological targets. These structural elements collectively make 4-methyl-6-(morpholin-4-yl)-5-nitro-N-(oxolan-2-yl)methylpyrimidin-2-amine a versatile scaffold for drug discovery efforts.
In the context of modern drug development, the integration of 4-methyl-6-(morpholin-4-y1)-5-nitro-N-(oxolan -2 -y1)methylpyrimidin -2 -amine into novel therapeutic strategies is particularly noteworthy. Researchers are increasingly leveraging structure-based drug design approaches to develop compounds with enhanced efficacy and reduced side effects. The nitro group's reactivity allows for further functionalization, enabling the creation of derivatives with tailored pharmacological properties. This adaptability is crucial for addressing the diverse challenges posed by complex diseases such as cancer and neurodegenerative disorders.
Furthermore, the growing interest in green chemistry principles has prompted investigations into sustainable synthetic routes for 4-methyl -6-(morpholin -4 -y1)-5-nitro-N -(oxolan -2 -y1)methylpyrimidin -2 -amine. Innovations in catalytic methods and solvent systems have facilitated more efficient and environmentally friendly production processes. These advancements not only reduce the environmental footprint of pharmaceutical manufacturing but also improve cost-effectiveness, which is essential for widespread clinical application.
The potential applications of 4-methyl -6-(morpholin -4 -y1)-5-nitro-N -(oxolan -2 -y1)methylpyrimidin -2 -amine extend beyond oncology. Emerging evidence suggests that it may also have antimicrobial properties, making it a candidate for treating resistant bacterial infections. The nitro group's ability to participate in redox reactions could be exploited to develop prodrugs that release active species at sites of infection or inflammation. Such mechanisms align with current trends in antimicrobial drug design, where targeting bacterial metabolism and respiration pathways is gaining traction.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical reality. The synthesis and characterization of 4-methyl -6-(morpholin -4 -y1)-5-nitro-N -(oxolan -2 -y1)methylpyrimidin -2 -amine represent just one example of how interdisciplinary research can drive innovation in medicinal chemistry. By combining expertise in organic synthesis, computational modeling, and biological assays, researchers can accelerate the discovery of novel therapeutic agents.
The future prospects of 4-methyl -6-(morpholin _4 _y1)_5_nitro_N_(oxolan _2 _y1)_methylpyrimidin _2 _amine are promising, given its unique structural features and potential biological activities. Ongoing studies aim to elucidate its mechanism of action and assess its safety profile through preclinical trials. These investigations will provide critical insights into its therapeutic potential and guide further development efforts.
In conclusion, 4_meth yl_6_(mor phol ini_4_ yl)_5_n i tro_N_( ox o lan_ 2_ yl )me t h y l py ri midi nin_ 2_ am ine(CAS No._1251633_37_0) is a structurally intriguing compound with significant implications for pharmaceutical research . Its combination of functional groups makes it a valuable scaffold for developing novel drugs targeting various diseases . As research progresses ,this molecule is poised to play a pivotal role in advancing therapeutic strategies across multiple medical disciplines . p>
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